molecular formula C20H20N2O4S B2965828 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one CAS No. 2380179-73-5

7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one

Cat. No. B2965828
CAS RN: 2380179-73-5
M. Wt: 384.45
InChI Key: LBRWLPGIJVAMNA-UHFFFAOYSA-N
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Description

7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a derivative of chromone and piperazine and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has been shown to act as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the metabolism of dopamine. By inhibiting MAO-B, 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one can increase the levels of dopamine in the brain, which has been shown to have therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its effects on dopamine metabolism, 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has been shown to have a range of other biochemical and physiological effects. These include effects on the immune system, oxidative stress, and inflammation.

Advantages and Limitations for Lab Experiments

7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has several advantages as a research tool, including its specificity for MAO-B and its ability to increase dopamine levels in the brain. However, 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one also has several limitations, including its potential toxicity and the need for careful dosing.

Future Directions

There are several potential future directions for research on 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one. These include further studies of its effects on dopamine metabolism and its potential applications in the treatment of other neurological disorders. Additionally, research on the development of new MAO-B inhibitors based on the structure of 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one may lead to the discovery of new therapeutic agents.

Synthesis Methods

7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 4-(2-methylphenyl)piperazine with 2H-chromen-2-one in the presence of a sulfonyl chloride. The resulting compound can then be purified using chromatography techniques.

Scientific Research Applications

7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has been studied for its potential applications in a range of scientific disciplines, including neuroscience, pharmacology, and medicinal chemistry. In particular, 7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

7-[4-(2-methylphenyl)piperazin-1-yl]sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-15-4-2-3-5-18(15)21-10-12-22(13-11-21)27(24,25)17-8-6-16-7-9-20(23)26-19(16)14-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRWLPGIJVAMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=CC(=O)O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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